Funiculosin

Mitochondrial Bioenergetics Cytochrome bc1 Complex Species-Selective Inhibition

Funiculosin (CAS 476-56-2, also known as islandicin) is a potent, selective inhibitor of mitochondrial Complex III (cytochrome bc1). It uniquely targets the quinone reduction site (center N), showing >10-fold lower potency against bacterial bc1 complexes versus mammalian/yeast enzymes. This makes it the preferred tool for distinguishing mitochondrial from bacterial electron transport in mixed systems. Unlike myxothiazol, funiculosin actively induces superoxide (O2·-) production, enabling oxidative stress and redox signaling studies. Minimal cross-resistance with antimycin A confirms distinct binding determinants, making the two orthogonal probes for target engagement. Choose funiculosin when species selectivity, ROS induction, or orthogonal validation is mission-critical.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 476-56-2
Cat. No. B1207035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuniculosin
CAS476-56-2
Synonyms1,4,5-trihydroxy-2-methylanthraquinone
funiculosin (anthraquinone)
islandicin
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O
InChIInChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)14(19)7-3-2-4-8(16)10(7)15(11)20/h2-5,16-18H,1H3
InChIKeyFHFHNVHRVKQQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Funiculosin (CAS 476-56-2) for Mitochondrial Complex III Inhibition: A Center N-Binding Antibiotic with Antimycin-Like Activity


Funiculosin (CAS 476-56-2), also known as islandicin, is a neutral lipophilic antibiotic isolated from the fermentation broth of Penicillium funiculosum [1]. It is chemically characterized as an N-methyl-4-hydroxy-3,5-disubstituted-2-pyridone derivative containing a unique all-cis cyclopentanetetrol moiety [2]. Funiculosin acts as a potent inhibitor of the mitochondrial respiratory chain by binding to the quinone reduction site (center N) of cytochrome bc1 (Complex III), thereby blocking electron transport and mimicking the action of antimycin A [3].

Why Funiculosin Cannot Be Replaced by Antimycin A, Ilicicolin H, or Other Complex III Inhibitors


Generic substitution among Complex III inhibitors is not possible due to fundamental differences in their species selectivity, binding modes, and functional consequences. While compounds like antimycin A, ilicicolin H, and funiculosin all target the center N site of the cytochrome bc1 complex, they exhibit starkly divergent inhibition profiles across species [1]. Furthermore, comparative resistance studies in Saccharomyces cerevisiae demonstrate minimal cross-resistance between antimycin and funiculosin, confirming distinct binding determinants within the same pocket [2]. These differences translate to unique experimental outcomes; for instance, funiculosin induces superoxide generation in submitochondrial particles, a property not shared by myxothiazol or mucidin [3]. Therefore, selection of a specific inhibitor must be driven by the precise requirements of the experimental model and the desired molecular readout.

Funiculosin (CAS 476-56-2): Quantitative Evidence for Differentiated Selection vs. Antimycin A and Ilicicolin H


Funiculosin Exhibits 10-Fold Species Selectivity Between Mammalian and Bacterial Complex III, Unlike Antimycin A

In a direct head-to-head comparison of center N inhibitors, funiculosin demonstrated a marked species selectivity that is not observed with antimycin A. Funiculosin inhibited the cytochrome bc1 complex from yeast and bovine heart mitochondria with a similar IC50 of approximately 10 nM. However, its inhibitory potency against the bacterial enzyme from Paracoccus denitrificans was more than 10-fold weaker [1]. In stark contrast, antimycin A binds stoichiometrically and exhibits tight, consistent inhibition across all three species (yeast, bovine, and Paracoccus) under the same assay conditions [1].

Mitochondrial Bioenergetics Cytochrome bc1 Complex Species-Selective Inhibition

Funiculosin Shows Minimal Cross-Resistance with Antimycin A, Indicating a Distinct Binding Mode at Center N

A comparative in vivo study using known Qn site inhibitors in Saccharomyces cerevisiae revealed that antimycin A and funiculosin exhibit little cross-resistance [1]. This finding indicates that despite both compounds acting at the same quinone reduction site (center N) of the bc1 complex, their specific molecular interactions and binding determinants within the pocket are substantially different. This contrasts with compounds that share a highly overlapping pharmacophore and exhibit predictable cross-resistance patterns.

Drug Resistance Cytochrome bc1 Complex Binding Site Topology

Funiculosin Induces Superoxide Generation, a Property Not Shared by Myxothiazol or Mucidin

Funiculosin, along with antimycin A and 2-nonyl-4-hydroxyquinoline N-oxide, induces the generation of superoxide (O2·-) in submitochondrial particles oxidizing succinate [1]. In contrast, other Complex III inhibitors, specifically myxothiazol, mucidin (strobilurin A), and 2,3-dimercaptopropanol, inhibit superoxide generation under the same experimental conditions [1]. This functional dichotomy categorizes funiculosin as a 'pro-oxidant' inhibitor, a property with significant implications for downstream cellular signaling and toxicity studies.

Oxidative Stress Reactive Oxygen Species Mitochondrial Inhibitors

Funiculosin Inhibits Yeast and Bovine Complex III with a Potency (IC50 ~10 nM) Comparable to Antimycin A

In a direct quantitative comparison of center N inhibitors, funiculosin and antimycin A were both found to be potent inhibitors of the mitochondrial cytochrome bc1 complex. Funiculosin inhibits the yeast and bovine enzymes with an IC50 of approximately 10 nM [1]. While antimycin A is noted as the most tightly bound inhibitor in the study, binding stoichiometrically, the sub-100 nM potency of funiculosin places it in a comparable high-efficacy category for these species, distinguishing it from ilicicolin H which is 100-fold less potent on the bovine enzyme [1].

Enzyme Inhibition Mitochondrial Complex III Potency Comparison

Optimal Use Cases for Funiculosin Based on Its Differentiated Profile


Species-Specific Inhibition of Mitochondrial vs. Bacterial Respiratory Chains

Funiculosin is the preferred Complex III inhibitor for experiments designed to distinguish mitochondrial from bacterial electron transport chain activity. Its >10-fold lower potency against the Paracoccus denitrificans bc1 complex compared to the bovine and yeast enzymes [1] makes it a superior tool over antimycin A, which inhibits all three species with equal potency [1]. This selectivity is critical in studies involving mixed microbial-eukaryotic systems, environmental samples, or when validating the target specificity of novel antimicrobial compounds.

Studies of Mitochondrial Reactive Oxygen Species (ROS) and Oxidative Stress

When the research objective involves investigating the role of mitochondrial Complex III in generating reactive oxygen species, funiculosin is the appropriate choice over inhibitors like myxothiazol or mucidin. Funiculosin actively induces superoxide (O2·-) production in submitochondrial particles, whereas myxothiazol and mucidin suppress it [1]. This differential effect is essential for modeling oxidative stress conditions, studying redox-sensitive signaling pathways, or evaluating the antioxidant capacity of novel compounds.

Orthogonal Chemical Probe for Complex III Target Validation

For researchers conducting target validation studies on the cytochrome bc1 complex, funiculosin serves as an excellent orthogonal probe to antimycin A. The demonstration of minimal cross-resistance between funiculosin and antimycin A in Saccharomyces cerevisiae [1] confirms that the two compounds have distinct binding determinants at the center N site. Using both inhibitors in parallel can strengthen conclusions about target engagement and help dissect the precise molecular interactions driving inhibition or resistance.

High-Potency Inhibition of Mammalian and Fungal Complex III

In studies requiring potent inhibition of the mitochondrial respiratory chain in mammalian or fungal models, funiculosin provides a high-affinity (IC50 ~10 nM) alternative to antimycin A [1]. This is particularly valuable when the exceptionally tight, stoichiometric binding of antimycin A is not desired or when an alternative chemotype is needed to avoid off-target effects associated with antimycin's chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Funiculosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.